molecular formula C12H14F2O3 B8001096 3,5-Difluoro-2-(isopentyloxy)benzoic acid

3,5-Difluoro-2-(isopentyloxy)benzoic acid

Cat. No.: B8001096
M. Wt: 244.23 g/mol
InChI Key: OKBSXKUGWRUHFH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(isopentyloxy)benzoic acid: is an organic compound with the molecular formula C12H14F2O3 It is characterized by the presence of two fluorine atoms and an iso-pentoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-(isopentyloxy)benzoic acid typically involves the introduction of fluorine atoms and the iso-pentoxy group onto a benzoic acid derivative. One common method includes the fluorination of a suitable precursor followed by etherification to introduce the iso-pentoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-(isopentyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atoms and iso-pentoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Difluoro-2-(isopentyloxy)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of fluorinated and ether-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine and ether groups in biological activity.

Medicine: In medicinal chemistry, this compound can serve as a precursor for the development of new pharmaceuticals. Its structural features may enhance the bioavailability, metabolic stability, and efficacy of drug candidates.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique chemical structure makes it valuable for designing products with desired characteristics.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(isopentyloxy)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The presence of fluorine atoms can enhance binding affinity and selectivity, while the iso-pentoxy group can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

    3,5-Difluorobenzoic acid: Lacks the iso-pentoxy group, making it less hydrophobic.

    2,4-Difluorobenzoic acid: Has fluorine atoms in different positions, affecting its reactivity and properties.

    3,5-Difluoro-2-methoxybenzoic acid: Contains a methoxy group instead of an iso-pentoxy group, altering its chemical behavior.

Uniqueness: 3,5-Difluoro-2-(isopentyloxy)benzoic acid is unique due to the combination of fluorine atoms and an iso-pentoxy group on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,5-difluoro-2-(3-methylbutoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-7(2)3-4-17-11-9(12(15)16)5-8(13)6-10(11)14/h5-7H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBSXKUGWRUHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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